![molecular formula C13H13NO2S2 B163057 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid CAS No. 132483-58-0](/img/structure/B163057.png)
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid, also known as TMTPA, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. TMTPA has been studied for its potential use in treating various inflammatory diseases, such as arthritis and cancer.
Wirkmechanismus
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid works by selectively inhibiting the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammation process. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been found to have antioxidant and analgesic effects. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. However, this compound has a relatively short half-life, which can limit its effectiveness in treating chronic conditions. Additionally, this compound is not currently available for clinical use, which limits its potential applications in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid. One area of interest is its potential use in treating cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and that inhibiting its activity can reduce tumor growth. This compound has been shown to be effective in reducing the growth of several types of cancer cells in vitro, including breast, lung, and colon cancer cells. Another potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which could pave the way for its use in treating inflammatory diseases.
Synthesemethoden
The synthesis of 2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid involves several steps, starting with the reaction of 2-aminothiazole with 3-methylthiophene-2-carboxylic acid to form 2-[4-(thiazol-2-yl)-3-methylthiophenyl]acetic acid. This intermediate is then converted to this compound through a process of esterification and hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid has been extensively studied for its anti-inflammatory properties and its potential use in treating various diseases. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a potent inhibitor of COX-2 with an IC50 value of 0.21 μM. This makes it more effective than other NSAIDs such as celecoxib and rofecoxib.
Eigenschaften
CAS-Nummer |
132483-58-0 |
|---|---|
Molekularformel |
C13H13NO2S2 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
2-[3-methylsulfanyl-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S2/c1-8(13(15)16)9-3-4-10(11(7-9)17-2)12-14-5-6-18-12/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
AMNKEYMTUROIDY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)SC)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)SC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



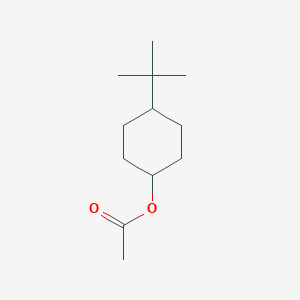
![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
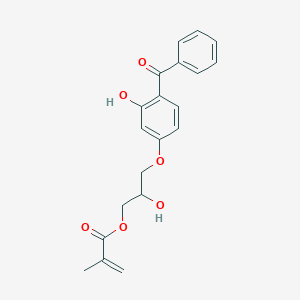

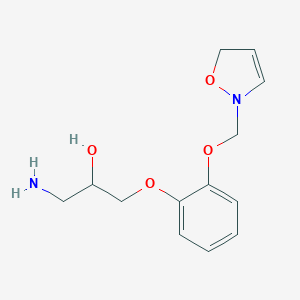
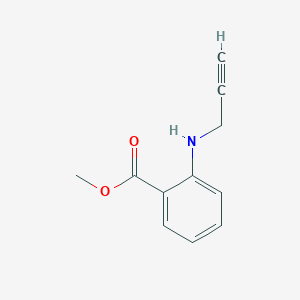
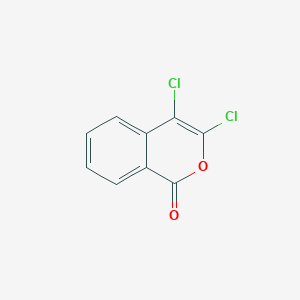
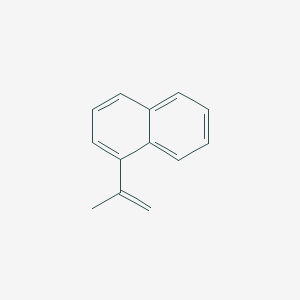
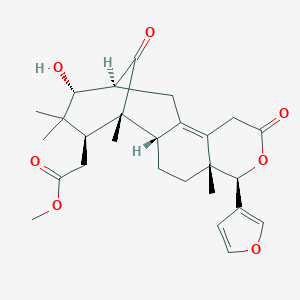
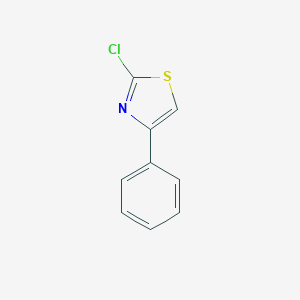
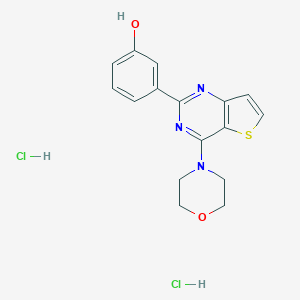
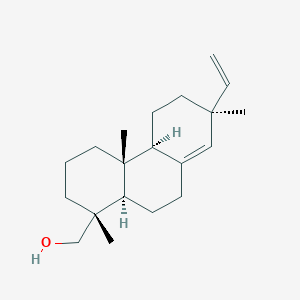

![Methyl 4-[6-[4-[[4-(hydroxymethyl)phenyl]carbamoylamino]phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B163007.png)